molecular formula C52H107O4P B14495485 1-Hexacosanol, hydrogen phosphate CAS No. 64131-11-9

1-Hexacosanol, hydrogen phosphate

Cat. No.: B14495485
CAS No.: 64131-11-9
M. Wt: 827.4 g/mol
InChI Key: ZAXBEVVSTLBESF-UHFFFAOYSA-N
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Description

Overview of Phosphodiester Lipids in Biological Contexts

Phosphodiester lipids are fundamental components of all biological membranes and play critical roles in cellular structure and signaling. nih.govresearchgate.net A phosphodiester bond is formed when two hydroxyl (-OH) groups on phosphoric acid react with hydroxyl groups on other molecules, creating two ester bonds. wikipedia.org In the context of lipids, this typically involves a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group linked to an alcohol. youtube.com This structure gives phospholipids (B1166683) their amphipathic nature, meaning they have a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. youtube.com

This dual characteristic is essential for the formation of the lipid bilayer that constitutes cell membranes, with the hydrophilic heads facing the aqueous environments inside and outside the cell, and the hydrophobic tails forming the core of the membrane. nih.gov The backbone of DNA and RNA is also formed by phosphodiester bonds, linking the 3' carbon of one sugar molecule to the 5' carbon of another. wikipedia.org In biological systems, the hydrolysis of phosphodiester bonds by enzymes called phosphodiesterases is a key process in DNA repair, nucleotide salvage, and signal transduction. nih.govwikipedia.org The endoplasmic reticulum is a major site for the synthesis of phospholipids, which are essential for protein synthesis and export, cholesterol regulation, and fat storage. researchgate.netnih.gov

Significance of Long-Chain Phosphorylated Alcohols in Biochemical Studies

Long-chain phosphorylated alcohols, or alkyl phosphates, are significant in various scientific and industrial fields. rsc.org These amphiphilic molecules, consisting of a long hydrocarbon chain and a polar phosphate group, have applications ranging from surfactants in industrial processes to components in the study of prebiotic membrane formation. researchgate.netrsc.org The synthesis of these compounds, particularly monoalkyl phosphates, is a subject of ongoing research to create products with high purity for specific applications, such as low-irritation surfactants. researchgate.netgoogle.com

In a biological context, the phosphorylation of alcohols is a fundamental reaction. nih.gov Long-chain fatty alcohols themselves have demonstrated biological activity; for instance, n-hexacosanol has been shown to promote the maturation of central neurons in culture. nih.gov The addition of a phosphate group can dramatically alter the biological activity and pharmacokinetic properties of a molecule. nih.gov The study of phosphorylated long-chain alcohols is therefore crucial for understanding their potential roles in cellular processes and for developing new bioactive compounds. nih.gov Furthermore, the interaction between phosphate levels and alcohol metabolism has been shown to be critical, with phosphate status influencing the predisposition to and protection from alcohol-induced cellular damage in the pancreas. nih.gov The development of methods for producing long-chain fatty alcohols in engineered microorganisms also opens up possibilities for their use as biofuels and in the synthesis of other valuable chemicals. frontiersin.org

Properties

CAS No.

64131-11-9

Molecular Formula

C52H107O4P

Molecular Weight

827.4 g/mol

IUPAC Name

dihexacosyl hydrogen phosphate

InChI

InChI=1S/C52H107O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-55-57(53,54)56-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3,(H,53,54)

InChI Key

ZAXBEVVSTLBESF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of 1 Hexacosanol, Hydrogen Phosphate

Structural Basis of Amphipathic Nature and its Implications in Biological Systems

1-Hexacosanol (B126811), hydrogen phosphate (B84403) is an organic phosphate compound defined by its distinct dual-character or amphiphilic structure. ontosight.ai This structure consists of a long, 26-carbon saturated alkyl chain (the 1-hexacosanol portion) that forms a nonpolar, hydrophobic (water-repelling) tail, and a polar, hydrophilic (water-attracting) head group composed of a hydrogen phosphate moiety. ontosight.ai The covalent linkage of the highly polar phosphate group to the nonpolar hexacosyl tail is the fundamental basis of its amphipathicity.

The hydrophobic tail is a straight-chain fatty alcohol, 1-hexacosanol, which is a white, waxy solid at room temperature and is naturally found in the epicuticular wax of many plant species. nih.govwikipedia.org By itself, it is insoluble in water. wikipedia.org The addition of the phosphate group dramatically alters this property. The phosphate head group is ionizable at physiological pH, carrying a negative charge that allows for strong interactions with water molecules and other polar entities. nih.gov This ionic character not only renders the head group hydrophilic but is crucial for its function in aqueous environments. nih.gov

This dual nature has profound implications for its behavior in biological systems. Like other amphiphiles such as phospholipids (B1166683), 1-Hexacosanol, hydrogen phosphate can self-assemble into ordered structures when in an aqueous environment. These may include monolayers at air-water interfaces or the formation of micelles and liposomes, which are artificial vesicles with applications in drug delivery. ontosight.aiwikipedia.org In these arrangements, the hydrophobic tails are shielded from the water, while the hydrophilic phosphate heads interact with the aqueous phase. wikipedia.org Such molecules are integral to the structure and function of cell membranes and can participate in cellular signaling pathways. ontosight.ai The family of fatty alcohol phosphates (FAPs), to which this compound belongs, has been studied for its ability to interact with lysophosphatidic acid (LPA) receptors, indicating potential roles in cellular communication. researchgate.net The phosphorylation of an alcohol like 1-hexacosanol is a key biological process, often catalyzed by kinase enzymes, that converts a hydroxyl group into a good leaving group, facilitating further biochemical reactions. libretexts.org

Table 1: Physicochemical Properties of the Constituent Alcohol

Spectroscopic and Computational Approaches to Conformational Analysis

Understanding the three-dimensional structure and dynamic behavior of this compound requires a combination of sophisticated spectroscopic and computational techniques. Due to the inherent flexibility of the long alkyl chain, a single static structure is insufficient to describe the molecule. nih.gov

Spectroscopic Characterization: Spectroscopy is essential for elucidating the molecular structure and the local environment of different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone technique. ¹H-NMR and ¹³C-NMR would be used to confirm the structure of the 26-carbon alkyl tail. nih.gov Crucially, ³¹P-NMR spectroscopy is highly sensitive to the chemical environment of the phosphorus nucleus. acs.orgcir-safety.org It provides vital information about the ionization state, bonding, and interactions of the phosphate head group. acs.org Changes in the ³¹P chemical shift can indicate the opening of cyclic phosphate precursors or the hydrolysis of the phosphate ester. acs.orgcir-safety.org

Infrared (IR) Spectroscopy: FTIR analysis is sensitive to the vibrations of specific bonds. acs.org It would be used to identify characteristic absorption bands for the P=O and P-O-C linkages within the phosphate head group, as well as the C-H stretching vibrations of the alkyl chain. acs.orgmdpi.com

Computational Analysis: Computational modeling complements experimental data by providing molecular-level insights into the conformational landscape and dynamics of amphiphilic molecules.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the behavior of complex systems like long-chain amphiphiles. acs.orggrantome.com These simulations can model the molecule's movement over time, revealing how the long alkyl chain folds and orients itself in different environments, such as at an air-water interface or within a lipid bilayer. acs.orgnih.gov This is particularly important for understanding the formation of organized structures like monolayers and micelles. grantome.com

Quantum Mechanics (QM) Methods: Techniques like Density Functional Theory (DFT) can be used to perform detailed calculations on the electronic structure and bonding within the molecule. nih.gov This is particularly useful for analyzing the interactions involving the phosphate head group and for predicting spectroscopic properties that can then be compared with experimental results. nih.gov The use of artificial intelligence and machine learning algorithms trained on simulation data is also an emerging strategy to predict structure-property relationships and optimize the design of novel amphiphilic molecules for specific applications. mdpi.com

Together, these approaches allow researchers to build a comprehensive model of the molecular architecture of this compound and to understand how its conformational dynamics govern its function in complex biological and chemical systems.

Table 2: Analytical Techniques for Conformational Analysis

Table of Mentioned Compounds

Biosynthesis and Metabolic Pathways of 1 Hexacosanol, Hydrogen Phosphate

Enzymatic Esterification and Phosphorylation Mechanisms

The final step in the formation of 1-Hexacosanol (B126811), hydrogen phosphate (B84403) is the phosphorylation of 1-Hexacosanol. In biological systems, the phosphorylation of alcohols is typically carried out by a class of enzymes known as kinases, which catalyze the transfer of a phosphate group from a high-energy donor molecule, most commonly Adenosine (B11128) triphosphate (ATP), to the substrate.

The generalized reaction is as follows:

ATP + 1-Hexacosanol → ADP + 1-Hexacosanol, hydrogen phosphate

While specific kinases that act on 1-Hexacosanol have not been definitively identified in the literature, this mechanism is a fundamental process in cellular metabolism for producing phosphate esters. rsc.org

Alternatively, the formation of a phosphate ester can be achieved through enzymatic esterification. Lipases, for instance, have been shown to catalyze esterification reactions in aqueous and non-aqueous environments. biomolther.orgaocs.org These enzymes can facilitate the formation of an ester linkage between an alcohol and a phosphate group. Research has demonstrated the efficacy of lipase-catalyzed esterification for a variety of alcohols, suggesting a potential route for the synthesis of alkyl phosphates. nih.govtaylorandfrancis.com

Table 1: Key Enzymes in Phosphorylation and Esterification

Enzyme ClassFunctionRelevance to this compound
KinasesTransfer of a phosphate group from a high-energy donor (e.g., ATP) to a substrate.Likely mechanism for the phosphorylation of 1-Hexacosanol in biological systems.
LipasesCatalyze the hydrolysis of fats (triglycerides). Can also catalyze esterification reactions.Potential for enzymatic esterification to form a phosphate ester bond with 1-Hexacosanol. biomolther.orgaocs.org

Precursor Metabolite Identification and Biotransformation Pathways (e.g., 1-Hexacosanol)

The direct precursor to this compound is 1-Hexacosanol, also known as ceryl alcohol. wikipedia.org This very-long-chain fatty alcohol is naturally found in the epicuticular wax of many plant species. wikipedia.org Its synthesis originates from the fatty acid elongation pathway.

The biosynthesis of very-long-chain fatty acids (VLCFAs) occurs in the endoplasmic reticulum and involves a cycle of four enzymatic reactions. The process starts with a long-chain fatty acid, which is elongated by two carbons in each cycle. For the synthesis of a C26 alcohol, this process would continue until a C26 fatty acid (hexacosanoic acid) is formed.

The key steps in the fatty acid elongation cycle are:

Condensation: An acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step.

Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA.

Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer.

Once the C26 acyl-CoA is synthesized, it can be reduced to the corresponding alcohol, 1-Hexacosanol, by the action of fatty acyl-CoA reductases.

Table 2: Enzymes of the Fatty Acid Elongation Pathway

EnzymeFunction in the Pathway
Fatty Acid Elongases (ELOVLs)Catalyze the initial condensation step, determining the rate of elongation.
3-Ketoacyl-CoA Reductase (KAR)Reduces the 3-ketoacyl-CoA intermediate.
3-Hydroxyacyl-CoA Dehydratase (HACD)Catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate.
trans-2-Enoyl-CoA Reductase (TER)Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA.
Fatty Acyl-CoA ReductaseReduces the final fatty acyl-CoA to a fatty alcohol (1-Hexacosanol).

Regulation of Biosynthetic Processes in Biological Organisms

The regulation of the biosynthesis of this compound is intrinsically linked to the regulation of the fatty acid elongation pathway that produces its precursor. The key regulatory point in VLCFA synthesis is the initial condensation step catalyzed by fatty acid elongases (ELOVLs). The expression and activity of these enzymes are often tissue-specific and can be influenced by developmental and environmental cues.

As specific kinases or other enzymes responsible for the phosphorylation of 1-Hexacosanol have not yet been identified, the regulatory mechanisms for this final step remain unknown. It is plausible that the regulation would occur at the level of enzyme expression or through allosteric control of the kinase by cellular metabolites, which is a common regulatory strategy for metabolic pathways.

Advanced Analytical Methodologies for Detection and Characterization of 1 Hexacosanol, Hydrogen Phosphate

Chromatographic-Mass Spectrometric Techniques in Metabolomic Profiling (GC-MS, LC-MS)

Chromatography coupled with mass spectrometry represents a cornerstone for the analysis of complex mixtures, including metabolomic profiling. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful, albeit different, strategies for analyzing 1-Hexacosanol (B126811), hydrogen phosphate (B84403).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of 1-Hexacosanol, hydrogen phosphate by GC-MS is challenging due to the compound's low volatility and high polarity imparted by the phosphate group. The high temperatures required for volatilization would likely cause thermal decomposition. Therefore, chemical derivatization is an essential prerequisite for GC-MS analysis. A common approach involves converting the polar phosphate group into a more volatile silyl (B83357) ester, for instance, through a reaction with a silylating agent to form a trimethylsilyl (B98337) (TMS) derivative. rsc.org This method significantly enhances volatility, allowing the compound to traverse the GC column.

Once derivatized, the molecule can be separated from other components in a sample based on its boiling point and interactions with the column's stationary phase. The long C26 alkyl chain results in a very high retention time. Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For the hexacosanol portion, characteristic fragmentation of long-chain alcohols would be observed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is generally better suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. nih.gov Reversed-phase LC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate the compound based on the hydrophobicity of its 26-carbon chain.

Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact, yielding a prominent molecular ion peak. Depending on the pH of the mobile phase, the molecule can be detected in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, which is often highly sensitive for phosphate-containing species. High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, facilitating the confirmation of the elemental composition. nih.gov

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires high volatility; mandatory derivatization (e.g., silylation) to analyze. rsc.org Ideal for non-volatile and thermally sensitive compounds; direct analysis is possible.
Separation Principle Separation based on boiling point and polarity of the derivatized compound. Separation based on partitioning between a stationary phase and a liquid mobile phase (e.g., hydrophobicity in reversed-phase).
Ionization Method Typically Electron Ionization (EI), leading to extensive and characteristic fragmentation. Typically Electrospray Ionization (ESI), a soft technique providing molecular ion information.
Structural Info Fragmentation pattern provides structural details of the alkyl chain. Molecular weight from the parent ion; MS/MS provides fragmentation for structural confirmation.
Primary Use Case Profiling of the hexacosanol moiety after derivatization. Direct analysis in complex mixtures, metabolomics, and trace quantification. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules in solution. For this compound, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide unambiguous structural confirmation. researchgate.netualberta.ca

¹H NMR: The proton NMR spectrum would reveal signals characteristic of the long alkyl chain. This includes a triplet around 0.88 ppm for the terminal methyl (-CH₃) protons, a large, broad signal around 1.26 ppm for the bulk of the methylene (B1212753) (-CH₂-) groups in the chain, and a distinct multiplet for the methylene group adjacent to the phosphate ester oxygen (-CH₂-O-P), which would be shifted downfield. nih.govchemicalbook.com The proton on the phosphate group itself (P-OH) would appear as a broad, exchangeable signal.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. Key signals would include the terminal methyl carbon at ~14 ppm, a series of peaks for the internal methylene carbons between ~22 and 32 ppm, and a downfield signal for the carbon atom bonded to the phosphate oxygen (-CH₂-O-P) at ~63 ppm. nih.gov

³¹P NMR: This is a highly specific and sensitive technique for analyzing organophosphorus compounds. researchgate.net The ³¹P NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the monoalkyl phosphate ester environment. This technique is crucial for distinguishing between monoesters, diesters, and inorganic phosphate, each of which appears in a distinct region of the spectrum. researchgate.netorganic-chemistry.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity / Notes
¹H CH₃-(CH₂)₂₄- ~ 0.88 Triplet
CH₃-(CH₂)₂₄ -CH₂-O- ~ 1.26 Broad singlet / Multiplet
-(CH₂)₂₄-CH₂ -O-P ~ 4.0 - 4.2 Multiplet (Coupled to both adjacent CH₂ and ³¹P)
P-OH Variable Broad singlet, exchangeable
¹³C C H₃-(CH₂)₂₄- ~ 14.1
CH₃-(C H₂)₂₄-CH₂-O- ~ 22.7 - 32.0 Multiple overlapping signals nih.gov
-(CH₂)₂₄-C H₂-O-P ~ 63.1 Signal may show coupling to ³¹P
³¹P R-O-P (O)(OH)₂ ~ 0 - 5 Chemical shift is sensitive to pH and solvent researchgate.net

Infrared Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be a composite of the absorptions from the long alkyl chain and the hydrogen phosphate head group. researchgate.net

Key expected absorption bands include:

O-H Stretching: A very broad and strong band in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the phosphate moiety (P-OH). researchgate.net

C-H Stretching: Sharp, strong peaks just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹) corresponding to the asymmetric and symmetric stretching vibrations of the methylene groups in the long alkyl chain. nih.gov

P=O Stretching: A strong absorption band typically found in the 1300-1200 cm⁻¹ region, indicative of the phosphoryl group.

P-O-C Stretching: Strong, characteristic bands in the fingerprint region, typically around 1100-950 cm⁻¹, which are associated with the stretching vibrations of the P-O and O-C bonds of the phosphate ester linkage. researchgate.netrsc.org

C-H Bending: Vibrations for the CH₂ groups will appear around 1470-1460 cm⁻¹.

Table 3: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3500 - 2500 P-O-H Stretching (H-bonded) Strong, Broad
2920, 2850 C-H (in CH₂) Stretching Strong
1470 - 1460 C-H (in CH₂) Bending (Scissoring) Medium
~1250 P=O Stretching Strong
1100 - 950 P-O-C Stretching Strong

Methodological Development for Trace Analysis in Complex Biological Matrices

Detecting and quantifying this compound at trace levels within complex biological matrices such as blood plasma, tissues, or cellular extracts presents significant analytical challenges. The development of a robust method requires careful optimization of sample preparation, separation, and detection to overcome matrix effects and achieve the necessary sensitivity. nih.gov

Sample Preparation: The primary goal of sample preparation is to isolate the analyte from interfering substances (e.g., proteins, salts, other lipids) and to concentrate it. For an amphiphilic molecule like this compound, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary. An SPE method using a mixed-mode sorbent (combining reversed-phase and ion-exchange properties) could be particularly effective, allowing for the retention of the analyte via both its long alkyl chain and its charged phosphate group, while washing away disparate interferences.

Analytical Technique: For trace quantification, LC-MS/MS (tandem mass spectrometry) is the gold standard. This technique provides exceptional selectivity and sensitivity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the [M-H]⁻ ion) is selected, fragmented, and one or more specific product ions are monitored. This process drastically reduces chemical noise and allows for quantification at very low concentrations (ng/mL or pg/mL levels). nih.gov

Method Validation: A crucial part of methodological development is validation. This involves establishing the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H), is essential for correcting for matrix effects and variations in extraction recovery and instrument response. The development of such methods is critical for accurately assessing the presence and concentration of this compound in biological systems. rsc.org

Biological Roles and Functional Investigations of 1 Hexacosanol, Hydrogen Phosphate in Non Human Systems

Contributions to Cellular Membrane Organization and Stability

While direct studies on 1-Hexacosanol (B126811), hydrogen phosphate (B84403) are limited, the roles of its constituent parts—long-chain alcohols and phosphate groups—in membrane biology suggest its potential contributions. Long-chain alcohols, like 1-Hexacosanol, are known to insert into lipid bilayers, where they can influence membrane fluidity and organization. The addition of a phosphate group introduces a hydrophilic head, creating an amphipathic molecule with properties similar to phospholipids (B1166683), which are the primary building blocks of cellular membranes.

The presence of such molecules within a membrane can alter its physical properties. For instance, the long, saturated alkyl chain of 1-Hexacosanol would be expected to increase the order and decrease the fluidity of the membrane, particularly in the gel phase. Molecular dynamics simulations of bilayers containing long-chain alcohols have shown that these molecules can induce a greater tilt in the surrounding lipid tails and affect the degree of interdigitation between the two leaflets of the membrane researchgate.net. The structural properties of bilayers with asymmetric tail lengths are highly dependent on the composition of the membrane researchgate.net.

Table 1: Potential Effects of 1-Hexacosanol, Hydrogen Phosphate on Membrane Properties

Membrane Property Potential Contribution of this compound
Fluidity Decrease
Ordering Increase
Stability Increase
Permeability Decrease
Interdigitation Alteration

Involvement in Intercellular and Intracellular Signaling Cascades

Phosphorylation is a key mechanism in cellular signaling, and phosphorylated molecules often act as second messengers or docking sites for signaling proteins acs.org. While there is no direct evidence of this compound acting as a signaling molecule, its structure suggests potential involvement in signaling cascades. The reversible phosphorylation of lipids is a well-established mechanism for signal transduction.

Ethanol, a short-chain alcohol, has been shown to potentiate transmitter-mediated activation of the cAMP signaling cascade, in some cases through the activation of protein kinase C (PKC) which then phosphorylates other signaling proteins nih.gov. This demonstrates that alcohols can influence signaling pathways, and it is plausible that long-chain alcohols, including their phosphorylated derivatives, could have similar or even more specific roles.

The presence of a phosphate group could allow this compound to participate in phosphorylation cascades, where a sequence of enzymes phosphorylates and activates downstream targets nih.gov. Such cascades are crucial for amplifying signals and eliciting a cellular response. Given that many signaling pathways are initiated at the cell membrane, a membrane-associated molecule like this compound would be well-positioned to participate in these events.

Table 2: Potential Roles of this compound in Signaling

Signaling Process Potential Role
Second Messenger Generation of a phosphorylated signaling molecule.
Protein Docking Providing a binding site for proteins with phosphate-binding domains.
Enzyme Modulation Allosteric regulation of membrane-bound enzymes.
Signal Amplification Participation in a phosphorylation cascade.

Role as a Metabolic Intermediate or End Product in Plant Systems

1-Hexacosanol is a known plant metabolite, found in various plant species nih.gov. It is a component of plant waxes and is involved in protecting the plant from environmental stresses. The biosynthesis of very long-chain fatty alcohols is a crucial part of plant metabolism. While the direct phosphorylation of 1-Hexacosanol to form this compound in plants has not been extensively documented, the enzymatic machinery for phosphorylating alcohols exists in plant cells acs.org.

It is conceivable that this compound could serve as a metabolic intermediate in the synthesis or degradation of other phosphorylated compounds. In plant metabolism, phosphate esters are common intermediates in pathways such as glycolysis and the pentose phosphate pathway frontiersin.orgmdpi.com. The phosphorylation of 1-Hexacosanol could be a mechanism to increase its solubility in the cytoplasm or to "activate" it for further biochemical reactions.

Alternatively, this compound could be an end product of a metabolic pathway, potentially with a specific biological function yet to be discovered. Given that plants have evolved complex mechanisms for phosphate sensing and signaling to adapt to varying phosphate availability, it is possible that phosphorylated long-chain alcohols play a role in these processes nih.govnih.gov.

Ecological and Inter-species Chemical Communication Mechanisms

Long-chain fatty alcohols are known to play a significant role in chemical communication between organisms, particularly insects nih.gov. Many insect species use long-chain alcohols and their derivatives as pheromones for mating and aggregation nih.gov. For example, fatty alcohols are major components of the sex pheromone blends of many bumblebee species nih.gov. Plants produce a vast array of secondary metabolites that can be used by insects as cues for host-finding or as defensive compounds nih.gov.

While there is no specific evidence of this compound being used in chemical communication, the unphosphorylated form, 1-Hexacosanol, has been identified as a compound with insecticidal activity nih.govmedchemexpress.com. This suggests that it can interact with the physiological systems of insects. The addition of a phosphate group would significantly alter the volatility and solubility of the molecule, which could impact its function as a semiochemical. It might be less volatile and therefore act over shorter distances, or it could be involved in gustatory rather than olfactory signaling.

The production of such a molecule by a plant could be a defense mechanism, or it could be co-opted by insects for their own communication purposes. The intricate chemical interactions between plants and insects suggest that a molecule like this compound could have a yet-undiscovered role in these ecological relationships researchgate.netbiorxiv.org.

Biochemical Impact on Enzyme Activity and Inhibition (e.g., acetylcholinesterase, for related compounds)

Research has shown that 1-Hexacosanol can inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve function in insects and other animals medchemexpress.com. This inhibition is thought to be responsible for the larvicidal and repellent properties of certain plant extracts containing 1-Hexacosanol medchemexpress.com. The mechanism of inhibition is likely related to the binding of the long alkyl chain to a hydrophobic pocket in the enzyme.

The addition of a phosphate group to 1-Hexacosanol could modulate this inhibitory activity. Phosphate esters are known to be potent inhibitors of certain enzymes, particularly those that have a phosphate-binding site or are allosterically regulated by phosphate nih.govresearchgate.net. The phosphate group could interact with charged residues in the active site or an allosteric site of the enzyme, potentially increasing the binding affinity and inhibitory effect.

Studies on other alcohols have shown that they can act as non-competitive inhibitors of enzymes like alkaline phosphatase . It is plausible that this compound could exhibit inhibitory effects on a range of enzymes, not limited to acetylcholinesterase. The specific nature of this inhibition would depend on the structure of the enzyme's active site and the presence of binding pockets that can accommodate both the long alkyl chain and the phosphate group.

Table 3: Documented and Potential Enzyme Interactions of 1-Hexacosanol and its Phosphorylated Form

Enzyme Compound Observed/Potential Effect
Acetylcholinesterase 1-HexacosanolInhibition
Acetylcholinesterase This compoundPotential for enhanced or altered inhibition
Alkaline Phosphatase Alcohols (general)Non-competitive inhibition
Glyceraldehyde 3-Phosphate Dehydrogenase Alcohol (general)Inhibition
Alcohol Dehydrogenase Various small moleculesInhibition

Synthetic Strategies and Derivatization Approaches for 1 Hexacosanol, Hydrogen Phosphate

Chemical Synthesis of Long-Chain Phosphate (B84403) Esters

The synthesis of long-chain monoalkyl phosphates like 1-hexacosanol (B126811), hydrogen phosphate, can be achieved through several chemical routes. The choice of method often depends on the desired purity, scalability, and the sensitivity of the starting materials. Key phosphating agents include phosphorus oxychloride, polyphosphoric acid, and pyrophosphoric acid. organic-chemistry.orgresearchgate.netresearchgate.net

One established method involves the reaction of a primary alcohol with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, followed by hydrolysis to yield the desired monoalkyl phosphate. organic-chemistry.org This approach is effective for primary alcohols and can produce high-purity products without contamination from trialkyl phosphates, which can be an issue with other methods. organic-chemistry.org

Another common technique utilizes polyphosphoric acid (PPA) or pyrophosphoric acid. researchgate.netacs.org The reaction of a long-chain alcohol, such as dodecanol (B89629) or octadecanol, with PPA (prepared from phosphoric acid and phosphorus pentoxide) can yield a mixture of mono- and dialkyl phosphate esters. researchgate.net The ratio of these products can be influenced by the reaction conditions. researchgate.net A specific method for preparing long-chain monoalkyl phosphates involves the direct reaction of the alcohol with crystalline pyrophosphoric acid. researchgate.net

More recent innovations include one-pot procedures that aim to improve yields and simplify purification. One such method employs tetrabutylammonium (B224687) dihydrogen phosphate and trichloroacetonitrile (B146778) as an activating agent. nih.govresearchgate.net This process is efficient for a range of alcohols and avoids the formation of pyrophosphate byproducts. researchgate.net

Below is a table summarizing various chemical synthesis methods for long-chain phosphate esters.

Method Phosphating Agent(s) Key Features Typical Substrates Reference(s)
Phosphorus Oxychloride Phosphorus oxychloride (POCl₃), triethylamine, followed by steam hydrolysis.Good for primary alcohols; avoids trialkyl phosphate impurities; scalable.Primary alcohols. organic-chemistry.org
Polyphosphoric Acid (PPA) Polyphosphoric acid (prepared from H₃PO₄ and P₂O₅).Can produce mixtures of mono- and diphosphate (B83284) esters; solvent-free options available.Long-chain alcohols (e.g., C18, C22). researchgate.net
Pyrophosphoric Acid Crystalline pyrophosphoric acid.A direct method for preparing monoalkyl phosphates.Long-chain alcohols (C8-C14). researchgate.netacs.org
Trichloroacetonitrile Activation Tetrabutylammonium dihydrogen phosphate, trichloroacetonitrile.One-pot procedure; improved yields; avoids pyrophosphate byproducts.Alcohols. nih.govresearchgate.net
Red Phosphorus Alkylation Red phosphorus, alkyl bromide, KOH, H₂O, toluene, alkyl-PEG catalyst.One-pot alkylation/oxidation; yields alkyl-H-phosphinic acids.C4-C18 alkyl bromides. rsc.org

Chemo-Enzymatic and Biocatalytic Routes for Phosphorylation

Chemo-enzymatic and purely biocatalytic methods offer highly selective and efficient alternatives for the phosphorylation of alcohols under mild conditions. mdpi.com These approaches leverage the power of enzymes, such as kinases, which naturally catalyze phosphoryl-transfer reactions with high precision, often eliminating the need for protecting groups required in traditional chemical synthesis. nih.govacs.org

A fundamental biocatalytic route involves the use of a kinase enzyme, which transfers a phosphate group from a high-energy donor, most commonly adenosine (B11128) triphosphate (ATP), to an alcohol acceptor. libretexts.org For instance, the enzyme hexose (B10828440) kinase phosphorylates glucose to glucose-6-phosphate in the first step of glycolysis, demonstrating the principle of alcohol phosphorylation. libretexts.org This concept can be extended to other alcohols, provided a suitable kinase can be identified or engineered. The primary challenge is the thermodynamic barrier, which is overcome by coupling the reaction to the hydrolysis of a high-energy molecule like ATP or phosphoenolpyruvate (B93156) (PEP). mdpi.comnih.gov

The development of these routes often involves the expression of necessary enzymes, such as glycosyltransferases, kinases, and sulfotransferases, in microbial hosts like E. coli. nih.govsci-hub.se This allows for the production of sufficient quantities of the biocatalyst for preparative-scale synthesis.

The table below outlines key enzymatic players in biocatalytic phosphorylation.

Enzyme Class Function Phosphoryl Donor Key Advantages Reference(s)
Kinases Catalyze the transfer of a phosphate group to an alcohol.Adenosine Triphosphate (ATP), Phosphoenolpyruvate (PEP).High selectivity and efficiency under mild conditions. mdpi.comnih.govlibretexts.org
Glycosyltransferases Transfer sugar moieties to acceptors, can be part of a larger synthesis involving phosphorylated substrates.UDP-activated sugars (e.g., UDP-GlcNAc).Enables the construction of complex glycoconjugates. nih.govsci-hub.se
Phosphorylases Catalyze the addition of a phosphate group from inorganic phosphate to a substrate.Inorganic Phosphate (Pi).Can be used in synthetic pathways.

Development of Analogues for Mechanistic Probing and Structure-Activity Relationship Studies

The synthesis of analogues of 1-hexacosanol, hydrogen phosphate is crucial for conducting mechanistic and structure-activity relationship (SAR) studies. By systematically modifying the structure of the molecule—for instance, by altering the length of the alkyl chain, introducing functional groups, or modifying the phosphate headgroup—researchers can probe how these changes affect its biological activity or chemical properties.

SAR studies often involve synthesizing a series of related compounds and evaluating their functional effects. For example, studies on long-acting glucagon-like peptide-1 (GLP-1) derivatives have shown a direct correlation between the length of an attached fatty acid chain and the in vivo protraction of the molecule's effect. acs.org Similarly, research on lysophosphatidic acid (LPA), another lipid phosphate mediator, has utilized analogues with different diol backbones and acyl groups to determine the optimal chain length for biological activity. nih.gov These principles can be directly applied to this compound to understand how its very long alkyl chain contributes to its function.

For mechanistic probing, specialized analogues are often required. These can include:

Isotopically Labeled Analogues: Incorporating isotopes like ³²P allows for radioactive tracking of the molecule in biological assays, which is useful for measuring reaction kinetics and metabolic pathways. nih.gov

Fluorescent Probes: Attaching a fluorescent group to the molecule can enable its visualization in cellular systems, helping to determine its localization and interactions.

Photo-activatable Probes: These are molecules that are inert until activated by light. The photochemistry of phosphate esters can be exploited to design probes that release an active molecule or an electrophile upon irradiation, allowing for precise spatial and temporal control in mechanistic studies. acs.orgacs.org

Structurally Simplified Analogues: Creating molecules that lack certain functional groups (e.g., a hydroxyl group) or have a simplified backbone can help to identify the key structural features necessary for activity. nih.gov

The development of such chemical probes is a sophisticated field that merges organic synthesis with biochemistry to create tools for exploring complex biological systems. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-hexacosanol hydrogen phosphate, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves esterification between 1-hexacosanol and phosphoric acid derivatives. Optimization includes using catalysts like sulfuric acid or p-toluenesulfonic acid, controlled temperatures (60–80°C), and inert atmospheres to minimize side reactions. Purification via column chromatography or recrystallization in non-polar solvents ensures purity. Monitor reaction progress using thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for characterizing 1-hexacosanol hydrogen phosphate?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms molecular structure and phosphate linkage integrity. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., P=O at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) assesses purity .

Q. What safety protocols are essential when handling 1-hexacosanol hydrogen phosphate in laboratory settings?

  • Answer : Use fume hoods to avoid inhalation, wear nitrile gloves and goggles to prevent skin/eye contact, and store in airtight containers at 2–8°C. Avoid contact with oxidizing agents. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Refer to SDS for hazard mitigation .

Q. What are the key considerations for ensuring purity and stability of 1-hexacosanol hydrogen phosphate during storage?

  • Answer : Store in amber glass vials under nitrogen to prevent hydrolysis. Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to light, moisture, or temperatures >30°C. Degradation products (e.g., free fatty alcohols) can be detected using gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How do the physicochemical properties of 1-hexacosanol hydrogen phosphate influence its phase behavior in multi-component systems?

  • Answer : Phase diagrams reveal ternary systems (e.g., water/organic acid mixtures) exhibit liquid-liquid phase separation. Use dynamic light scattering (DLS) and microscopy to study micelle formation. Computational modeling (e.g., COSMO-RS) predicts solubility and partitioning behavior, which is critical for applications in drug delivery or surfactant systems .

Q. What strategies can resolve discrepancies between experimental observations and theoretical solubility models for 1-hexacosanol hydrogen phosphate?

  • Answer : Calorimetric studies (e.g., differential scanning calorimetry) validate solubility parameters. Adjust activity coefficients in models like UNIFAC to account for hydrogen bonding. Cross-validate with experimental data from cloud-point titration or turbidimetry. Contradictions often arise from unaccounted impurities or non-ideal mixing effects .

Q. How can interactions between 1-hexacosanol hydrogen phosphate and biological membranes be systematically studied?

  • Answer : Employ Langmuir-Blodgett troughs to measure monolayer penetration into lipid bilayers. Fluorescence anisotropy and atomic force microscopy (AFM) quantify membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) model phosphate headgroup interactions with phospholipids. Validate with cytotoxicity assays in cell lines .

Q. What advanced chromatographic methods are suitable for analyzing degradation products of 1-hexacosanol hydrogen phosphate under varying environmental conditions?

  • Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry identifies trace degradation products. Accelerated stability studies (40°C/75% RH for 6 months) simulate long-term storage. Use ion-pair chromatography with phosphate buffer (pH 6.8) to separate hydrolyzed fragments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.